molecular formula C19H18N2O2S B2675218 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1787878-76-5

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2675218
CAS No.: 1787878-76-5
M. Wt: 338.43
InChI Key: BZWGLHLJBQFPBA-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a thiophene ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyridine intermediates, which are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and amide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions to form sulfoxides or N-oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

    Substitution: Halogenation and other substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyridine derivatives, such as:

  • 2-(thiophen-3-yl)pyridine
  • N-(pyridin-3-ylmethyl)-2-(o-tolyloxy)acetamide

Uniqueness

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14-4-2-3-5-18(14)23-12-19(22)21-10-15-8-17(11-20-9-15)16-6-7-24-13-16/h2-9,11,13H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWGLHLJBQFPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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